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Compound of Interest

Compound Name: (R)-4-Phenyilthiazolidine-2-thione

Cat. No.: B019163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-4-Phenylthiazolidine-2-thione, a
chiral heterocyclic compound of significant interest in medicinal chemistry and drug
development. This document outlines its physicochemical properties, synthesis, and key
biological applications, with a focus on its role as a versatile chiral auxiliary and its potential as
a therapeutic agent.

Core Physicochemical Properties

(R)-4-Phenylthiazolidine-2-thione is a white to off-white crystalline powder. Its chemical and
physical characteristics are summarized in the table below, providing essential data for its
application in research and synthesis.
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Property Value Reference
Molecular Weight 195.3 g/mol [1]
Molecular Formula CoH9oNS:2 [1]
Melting Point 128 - 130 °C [1]

White to off-white crystalline
Appearance [1]

powder

[0]2°D = -207° to -204° (c=0.35

Optical Rotation ] [1]
in CHCIs)

Purity > 98.5% (Chiral purity) [1]

CAS Number 110199-18-3 [1]

Synthesis of (R)-4-Phenylthiazolidine-2-thione

The synthesis of chiral thiazolidine-2-thiones, such as (R)-4-Phenylthiazolidine-2-thione, is
typically achieved through the cyclization of the corresponding chiral 3-amino alcohol with
carbon disulfide. The following is a representative experimental protocol adapted from general
methods for the synthesis of thiazolidine-2-thiones.[2][3]

Experimental Protocol: Chiral Synthesis

Objective: To synthesize (R)-4-Phenylthiazolidine-2-thione from (R)-phenylglycinol.

Materials:

(R)-phenylglycinol

Carbon disulfide (CSz2)

Potassium hydroxide (KOH) or other suitable base

Ethanol or a similar protic solvent

Dimethyl sulfoxide (DMSO) (optional, for microwave-assisted synthesis)
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e Hydrochloric acid (HCI) for workup

» Ethyl acetate or other suitable extraction solvent

e Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:

e Reaction Setup: In a round-bottom flask, dissolve (R)-phenylglycinol and a molar excess of a
base, such as potassium hydroxide, in ethanol.

» Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add a slight molar
excess of carbon disulfide (CSz) dropwise while stirring vigorously. The reaction is
exothermic.

» Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and then heat to reflux for several hours until the reaction is complete, as
monitored by thin-layer chromatography (TLC).

o Microwave-Assisted Alternative: For a more rapid synthesis, the reaction can be performed
under microwave irradiation in a suitable solvent like DMSO.[2][3] This method has been
shown to significantly reduce reaction times.[3]

o Workup: After completion, cool the reaction mixture and remove the solvent under reduced
pressure. Resuspend the residue in water and acidify with dilute hydrochloric acid to
precipitate the product.

o Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such
as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure.

o Recrystallization: Purify the crude product by recrystallization from a suitable solvent system
(e.g., ethanol/water) to yield pure (R)-4-Phenylthiazolidine-2-thione.

Characterization: The final product should be characterized by determining its melting point,
optical rotation, and using spectroscopic methods such as *H NMR, 13C NMR, and mass
spectrometry to confirm its structure and purity.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.mdpi.com/1420-3049/16/10/8803
https://www.researchgate.net/figure/Reaction-conditions-used-in-the-synthesis-of-chiral-oxazolidine-2-thiones-and_tbl2_261323511
https://www.researchgate.net/figure/Reaction-conditions-used-in-the-synthesis-of-chiral-oxazolidine-2-thiones-and_tbl2_261323511
https://www.benchchem.com/product/b019163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Applications in Drug Development and Research

(R)-4-Phenylthiazolidine-2-thione and its derivatives are recognized for their broad spectrum
of biological activities and their utility as chiral auxiliaries in asymmetric synthesis.

As a Chiral Auxiliary

Chiral auxiliaries are instrumental in asymmetric synthesis for the stereoselective formation of
new chiral centers.[4] (R)-4-Phenylthiazolidine-2-thione can be acylated at the nitrogen atom,
and the resulting N-acyl derivative can undergo diastereoselective enolate formation and
subsequent alkylation or aldol reactions. The steric hindrance provided by the phenyl group at
the 4-position directs the approach of electrophiles, leading to a high degree of stereocontrol.
[5][6] The auxiliary can then be cleaved to yield the desired chiral product.
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Workflow: Asymmetric Synthesis using (R)-4-Phenylthiazolidine-2-thione

(R)-4-Phenylthiazolidine-2-thione

+ Acylating Agent

Acylation

N-Acyl-(R)-4-Phenylthiazolidine-2-thione

+ Base

Diastereoselective Enolate Formation

;

Chiral Enolate

Y

Reaction with Electrophile
(e.g., Alkylation, Aldol)

Diastereomerically Enriched Product

Cleavage of Auxiliary

Chiral Product Recovered Auxiliary

Click to download full resolution via product page

Caption: Asymmetric synthesis workflow.
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As a Scaffold for Biologically Active Molecules

The thiazolidine-2-thione core is a privileged scaffold in medicinal chemistry, with derivatives
exhibiting a wide range of pharmacological activities.

Derivatives of thiazolidine-2-thione have been identified as potent inhibitors of xanthine
oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to
xanthine and then to uric acid.[7][8][9] Overproduction of uric acid can lead to hyperuricemia
and gout. Molecular docking studies have elucidated the binding mode of these inhibitors within
the active site of xanthine oxidase. The thiazolidinethione moiety can form hydrogen bonds with
key amino acid residues, such as Glu263 and Ser347, while other parts of the molecule can
interact with residues like Gly260 and 1le264.[9] This interaction blocks the substrate from
accessing the active site, thereby inhibiting the enzyme.
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Inhibition of Xanthine Oxidase by Thiazolidine-2-thione Derivatives

Inhibition Mechanism
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Caption: Xanthine oxidase inhibition pathway.

Conclusion
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(R)-4-Phenylthiazolidine-2-thione is a valuable molecule for chemical and pharmaceutical
research. Its well-defined stereochemistry makes it a powerful tool for asymmetric synthesis,
while the inherent biological activity of the thiazolidine-2-thione scaffold presents numerous
opportunities for the development of novel therapeutic agents. Further exploration of its
derivatives is likely to yield new drug candidates with improved efficacy and selectivity for a
variety of biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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